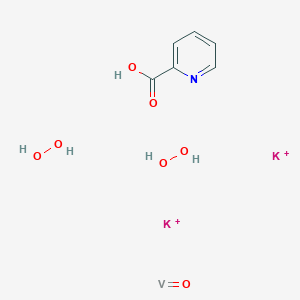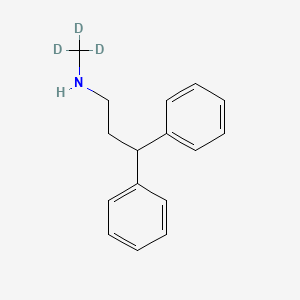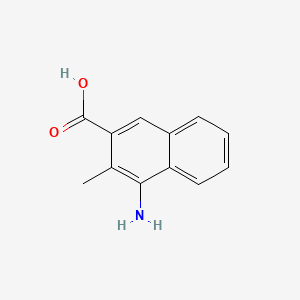
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is a deuterated derivative of AM 404, a compound known for its role in modulating various biochemical pathways. The addition of four deuterium atoms to AM 404 enhances its stability and reduces the rate of metabolic degradation, making this compound particularly valuable in research applications where isotopic labeling is crucial .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide involves the incorporation of deuterium atoms into the AM 404 molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the requirements for research-grade materials .
Análisis De Reacciones Químicas
Types of Reactions
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
Aplicaciones Científicas De Investigación
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in various analytical techniques to study reaction mechanisms and pathways.
Biology: Employed in studies involving endocannabinoid systems and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with cannabinoid receptors.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exerts its effects by inhibiting endocannabinoid cellular uptake and binding weakly to CB1 and CB2 cannabinoid receptors. It is formed by fatty acid amide hydrolase (FAAH) in vivo. The compound also activates vanilloid receptors, causing vasodilation, and inhibits cyclooxygenase (COX) enzymes, thus attenuating prostaglandin synthesis .
Comparación Con Compuestos Similares
Similar Compounds
AM 404: The non-deuterated analog of (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, known for its role in modulating endocannabinoid systems.
VDM-11: A 2-methyl analog of AM 404 with similar properties but different pharmacokinetic profiles.
Uniqueness
This compound’s uniqueness lies in its enhanced stability and reduced metabolic degradation due to the presence of deuterium atoms. This makes it particularly valuable in research applications where isotopic labeling is crucial, providing more accurate and reliable data compared to its non-deuterated counterparts .
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-/i20D,21D,22D,23D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBZOOZRAXHERC-GPETUTDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B564864.png)



![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564883.png)

